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Introduction to AMC-Based Protease Assays

7-Amino-4-methylcoumarin (AMC) is a widely used fluorogenic leaving group in assays designed to

measure protease activity. The principle is based on the conjugation of AMC to a short peptide sequence via

an amide bond. This linkage quenches the fluorescence of the free AMC molecule. Upon proteolytic

cleavage by a specific protease, the AMC is released, resulting in a dramatic increase in fluorescence

intensity, which can be monitored in real-time. This signal serves as a direct correlate of enzymatic activity

[1].

The key advantages of AMC-based substrates include:

High Sensitivity: The fluorescence of free AMC is approximately 700 times greater than when it is
bound in the peptide substrate [1].

Spectral Properties: The free AMC molecule has excitation and emission maxima at approximately
350 nm and 440 nm, respectively. It is noteworthy that the amide-bound form has shorter

excitation/emission wavelengths (around 330/390 nm), which further minimizes background
interference [2] [1].

Versatility: AMC-conjugated peptides can be synthesized to match the cleavage specificity of a vast
array of proteases, including serine, cysteine, aspartic, and metalloproteases.
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General Protocol for AMC-Based Protease Activity
Assays

The following protocol provides a universal framework for conducting a fluorometric protease activity assay

using an AMC-substrate. The specifics of buffer composition, substrate concentration, and enzyme amount

should be optimized for the particular protease under investigation [2] [3].

Materials and Reagents

AMC-labeled substrate: A peptide sequence specific to your target protease (e.g., Succ-LLVY-AMC

for the chymotrypsin-like activity of the proteasome) [2].
Protease enzyme: The enzyme of interest, in purified form or within a lysate.

Assay Buffer: A suitable buffer, typically 50 mM Tris-HCl, pH 7.5, which may contain additives like
NaCl, CaCl₂, or BSA depending on the enzyme's requirements [3].

Protease Inhibitor (for controls): A specific inhibitor (e.g., MG-132 for proteasomes) to confirm that
the signal is due to protease activity [2].

AMC Standard: A solution of free AMC for generating a standard curve to quantify the produced
product [2].

Microplate Reader: A fluorometer or a microplate reader capable of measuring fluorescence at
Ex/Em of ~350/440 nm.

Detailed Procedure

Preparation of Reaction Mixture:

Dilute your enzyme sample (purified protease or cell lysate) in an appropriate assay buffer.

Prepare a working solution of the AMC-substrate in DMSO or assay buffer. The final
concentration in the assay will need to be determined empirically but often falls in the

micromolar (μM) range [3].

Setting Up the Assay:

In a microplate well, combine the following:

50 μL of enzyme solution.
50 μL of AMC-substrate working solution.
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For negative controls, pre-incubate the enzyme solution with a specific protease inhibitor for 15-

30 minutes before adding the substrate. Alternatively, a no-enzyme control can be used.
Set up wells containing only the AMC standard at known concentrations for calibration.

Kinetic Measurement:

Immediately place the plate in a pre-warmed microplate reader and initiate kinetic
measurements.

Monitor the fluorescence (Ex ~350 nm, Em ~440 nm) continuously for 30-60 minutes, taking
readings every 1-2 minutes [2] [3].

Maintain a constant temperature (e.g., 37°C) throughout the assay.

Data Analysis

Calculate Initial Velocity: Determine the slope (change in fluorescence per unit time) from the linear
portion of the fluorescence-vs-time curve for each reaction.

Quantify AMC Production: Use the AMC standard curve to convert the fluorescence slopes into
reaction velocities (e.g., pmol of AMC generated per minute).

Determine Kinetic Parameters: To calculate Michaelis-Menten constants (Km and Vmax), perform
the assay with a range of substrate concentrations and plot the data. The Lineweaver-Burk plot (1/V

vs. 1/[S]) can be used for this purpose, where the Y-intercept is 1/Vmax and the slope is Km/Vmax
[3]. An example from a trypsin assay yielded a Km of 5.99 μmol/L [3].

Specific Assay Examples and Substrate Specificity

Different proteases recognize and cleave distinct peptide sequences. The table below summarizes several

specific AMC-substrates and their applications.

Table 1: Examples of Proteases and Their Corresponding AMC-Substrates

Protease
Specific AMC-
Substrate

Primary Application /
Specificity

Key Assay Details

20S
Proteasome

Succ-LLVY-AMC
[2]

Measures chymotrypsin-
like activity of the

proteasome

Includes inhibitor control (MG-132);
Used in cell lysates [2]
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Protease
Specific AMC-
Substrate

Primary Application /
Specificity

Key Assay Details

Trypsin Boc-Gln-Ala-Arg-

MCA [3]

Cleavage after arginine

(P1) residue

Assay buffer: 50 mM Tris-HCl, 0.15 M

NaCl, 1 mM CaCl₂, 0.1 mg/mL BSA
[3]

PLPro
(SARS)

Z-RLRGG-AMC
[4]

Papain-like protease
activity; also for

USP5/UCH hydrolases

Supplied as 5 mM solution in DMSO;
Monitor at Ex/Em 345/445 nm [4]

General
Library

Diverse X-X-X-

AMC sequences
[5]

Profiling primary and

extended specificity of
proteases

Uses solid-phase synthesis for library

generation; ACC fluorophore is an
alternative with higher quantum yield

[5]

Key Parameters and Experimental Design

When designing an AMC-based protease assay, several critical parameters must be considered to ensure

reliable and reproducible results.

Table 2: Key Experimental Parameters for AMC-Based Assays

Parameter Consideration Recommendation / Typical Range

Substrate
Concentration

Critical for kinetic studies; too high can

lead to substrate inhibition, too low may
not saturate the enzyme.

Test a range from sub-Km to

saturating (e.g., 0.5 - 40 μmol/L) [3].

Signal Detection Wavelength accuracy is vital for
maximizing signal-to-noise.

Excitation: 345-360 nm; Emission:
440-445 nm [2] [4] [3].

Reaction
Kinetics

The initial rate should be measured
where product formation is linear with

time.

Incubate for 20-60 min with readings
every 1-2 min [2] [3].
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Parameter Consideration Recommendation / Typical Range

Controls Essential for confirming specificity of the
signal.

Include a no-enzyme control and an
inhibitor-treated control [2].

Sample Type Assay can be adapted for different
biological samples.

Validated for use in cell lysates, tissue
homogenates, and with purified

enzymes [2].

Workflow and Pathway Visualization

The following diagram, generated using Graphviz, illustrates the core experimental workflow for an AMC-

based protease activity assay, from setup to data analysis.
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AMC Protease Assay Workflow

Start Assay Setup

Prepare Reaction Mix:
- Enzyme in Buffer
- AMC-Substrate

- Controls (+Inhibitor)

Combine reagents in
microplate well

Incubate and Measure
Fluorescence (Ex/Em ~350/440 nm)

over 30-60 minutes

Analyze Kinetic Data:
1. Plot Fluorescence vs. Time

2. Calculate Initial Velocity (Slope)
3. Convert to [AMC] via Standard Curve

Determine Kinetic Parameters:
- Km

- Vmax

Click to download full resolution via product page

Diagram 1: Workflow for AMC-based protease assay.

The ubiquitin-proteasome pathway is a critical system in which protease activity, specifically of the

proteasome, is often measured using AMC-substrates. The following diagram outlines this major cellular
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pathway to provide biological context for such assays.

Target Protein
(e.g., Cell Cycle Regulator)

E1 Activating Enzyme

 Activation

E2 Conjugating Enzyme

 Conjugation

E3 Ligase

 Ligation

Poly-Ubiquitinated
Target Protein

 Ubiquitin Chain
Formation

26S Proteasome

 Recognition &
Translocation

Short Peptides
(and free Ubiquitin)

 Proteolytic
Cleavage

Proteasome Activity Assay
(Cleavage of e.g., Suc-LLVY-AMC)

Release of Fluorescent AMC

 Measured Activity

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 9 Tech Support

https://www.smolecule.com/products/s518347?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Click to download full resolution via product page

Diagram 2: Ubiquitin-proteasome pathway and AMC assay readout.

Troubleshooting and Best Practices

Low Signal-to-Noise Ratio: Ensure that the fluorometer is calibrated correctly. Confirm the optimal

wavelengths for your specific substrate. The use of the ACC fluorophore, a brighter alternative to
AMC, can be considered for increased sensitivity [5].

Non-Linear Kinetics: If the reaction velocity is not linear, check that the enzyme concentration is not
too high, causing the substrate to be depleted too quickly. Also, verify that the assay is performed

within the initial rate conditions.
High Background: Include a control with a specific protease inhibitor (e.g., MG-132 for the

proteasome) to distinguish proteasome-specific activity from other background proteolytic activities in
the sample [2].

Substrate Solubility: AMC-substrates are typically supplied as DMSO stock solutions. The final
concentration of DMSO in the assay should be kept low (usually ≤1%) to avoid affecting enzyme

activity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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